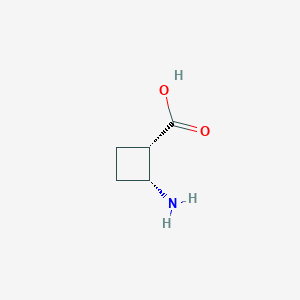

(1S,2R)-2-氨基环丁烷-1-羧酸

描述

“(1S,2R)-2-Aminocyclobutane-1-carboxylic acid” is a type of amino acid that has a cyclobutane ring structure . It belongs to a class of compounds known as diastereomers . Diastereomers are stereoisomers that are not mirror images of each other .

Synthesis Analysis

The synthesis of such compounds often involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives . Alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also a common approach .

Molecular Structure Analysis

The molecular structure of “(1S,2R)-2-Aminocyclobutane-1-carboxylic acid” can be determined using the Cahn-Ingold-Prelog (CIP) rules . According to these rules, the nitrogen group is #1, the carbonyl side of the ring is #2, and the –CH2 side of the ring is #3 .

Chemical Reactions Analysis

The chemical reactions involving “(1S,2R)-2-Aminocyclobutane-1-carboxylic acid” are complex and can involve various types of cycloadditions . These reactions can be influenced by factors such as the presence of oxygen, the use of certain dienophiles, and the specific stereochemistry of the compound .

科学研究应用

合成和结构研究

该化合物已合成具有高对映体过量,证明了其在构建对映体纯分子的潜力。该过程涉及 [2+2] 光环加成反应,突出了 (1S,2R)-2-氨基环丁烷-1-羧酸在有机合成中的合成多功能性 (Gauzy、Pereira、Faure 和 Aitken,2004)。此外,它通过立体选择性合成被纳入高度刚性的 β-肽中,展示了其在肽工程中的作用,对蛋白质结构和功能的研究产生了重大影响 (Izquierdo、Rúa、Sbai、Parella、Alvarez-Larena、Branchadell 和 Ortuño,2005)。

构象分析

研究还集中在含有 (1S,2R)-2-氨基环丁烷-1-羧酸的低聚物的构象分析上。研究表明,这些低聚物优先折叠成定义明确的螺旋构象,提供了对肽中二级结构形成的见解。这对理解蛋白质折叠和设计具有影响,有助于开发新型生物材料和治疗剂 (Fernandes、Faure、Pereira、Théry、Declerck、Guillot 和 Aitken,2010)。

潜在治疗应用

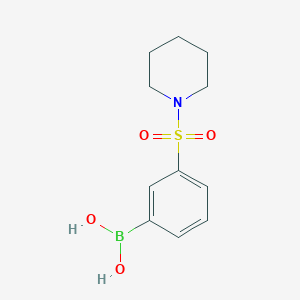

虽然排除了对药物使用和副作用的直接讨论,但值得一提的是该化合物在创建潜在治疗剂中的用途。例如,合成了一种新型的硼化氨基环丁烷羧酸衍生物,以潜在用于中子俘获治疗,这是一种有希望的癌症治疗方法。这强调了该化合物在为复杂疾病开发靶向疗法中的适用性 (Kabalka 和 Yao,2003)。

作用机制

Target of Action

It’s worth noting that similar compounds have been found to target beta-lactamase in escherichia coli .

Mode of Action

It’s known that this compound belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .

Biochemical Pathways

It’s known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acas), play important roles in plant metabolism . They are used as conformationally confined analogs of physiologically active natural amino acids and for the design of peptidomimetics .

Pharmacokinetics

It’s known that similar compounds, such as milnacipran, are rapidly excreted in urine . Approximately 55% of the dose is excreted in urine as unchanged milnacipran .

Result of Action

It’s known that similar compounds, such as 1-aminocyclopropanecarboxylic acid (acc), play important roles in plant metabolism . They are used as conformationally confined analogs of physiologically active natural amino acids and for the design of peptidomimetics .

属性

IUPAC Name |

(1S,2R)-2-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQMWZLLTGEDQU-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461507 | |

| Record name | Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid | |

CAS RN |

648433-09-4 | |

| Record name | Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

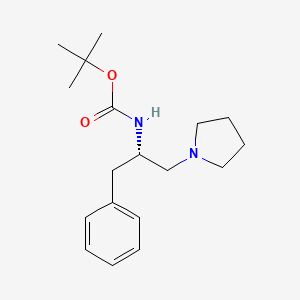

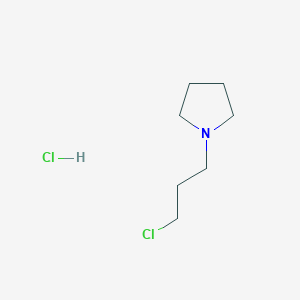

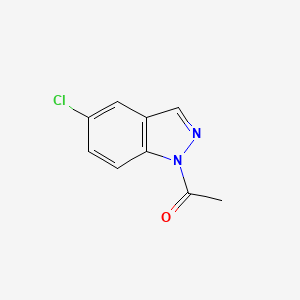

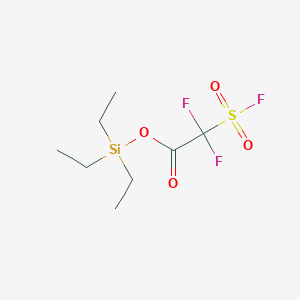

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)